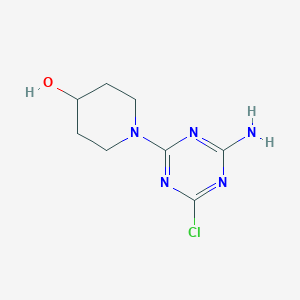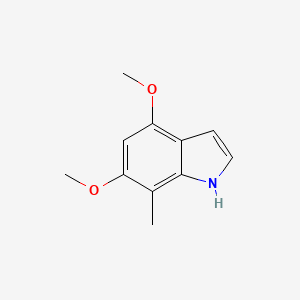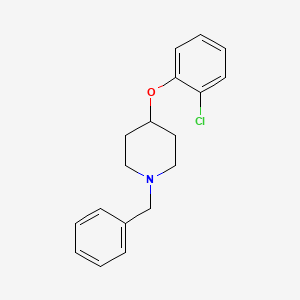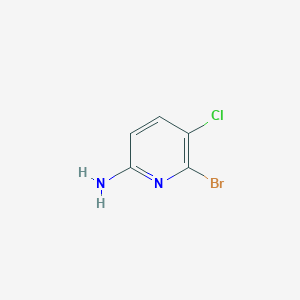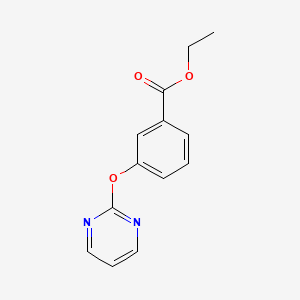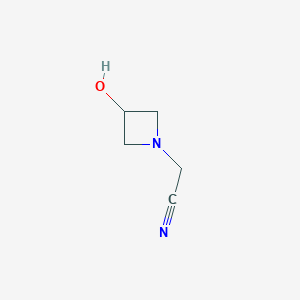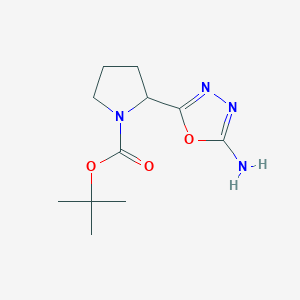
Flufenoxystrobin
Vue d'ensemble
Description
Flufenoxystrobin is a synthetic strobilurin fungicide known for its broad-spectrum activity against various fungal pathogens. It is particularly effective against downy mildew, blight, powdery mildew, and rice blast . This compound belongs to the methoxyacrylate strobilurin class of fungicides and is characterized by its unique chemical structure, which includes a trifluoromethyl group and a methoxyacrylate moiety .
Méthodes De Préparation
The synthesis of flufenoxystrobin involves several key steps. One common synthetic route includes the reaction of (trifluoromethyl)acetophenone oxime with a bromomethylphenyl derivative in the presence of a base such as sodium carbonate and a phase transfer catalyst like tetrabutylammonium chloride . The reaction is typically carried out in an organic solvent such as ethylene dichloride at a controlled temperature range of 40-50°C . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Flufenoxystrobin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may produce dehalogenated or demethylated products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include various hydroxylated, dehalogenated, or substituted derivatives .
Applications De Recherche Scientifique
Flufenoxystrobin has a wide range of scientific research applications:
Mécanisme D'action
Flufenoxystrobin exerts its fungicidal effects by inhibiting mitochondrial respiration. It specifically binds to the quinol oxidation (Qo) site of cytochrome b, a component of the cytochrome bc1 complex . This binding disrupts the electron transport chain, leading to the inhibition of ATP synthesis and ultimately causing cell death in fungal pathogens . The compound also induces the synthesis of antimicrobial enzymes, enhancing its protective effects .
Comparaison Avec Des Composés Similaires
Flufenoxystrobin is part of the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, pyraclostrobin, fluoxastrobin, kresoxim-methyl, trifloxystrobin, picoxystrobin, mandestrobin, and metominostrobin . Compared to these similar compounds, this compound is unique due to its specific chemical structure, which includes a trifluoromethyl group and a methoxyacrylate moiety . This structure contributes to its broad-spectrum activity and effectiveness against a wide range of fungal pathogens .
Propriétés
IUPAC Name |
methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXIQDIVCJZTD-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918162-02-4 | |
| Record name | Flufenoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918162024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUFENOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32VC9KVD0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


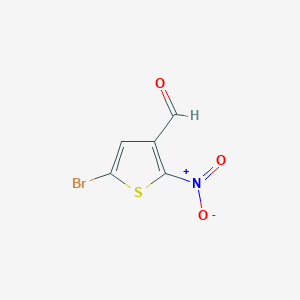
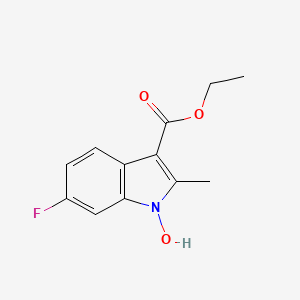

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
